Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
CAS Number: 1226776-92-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, a representative synthetic protocol, and explores the biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of cancer and tuberculosis research.
Compound Identification
| Identifier | Value |
| Chemical Name | Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
| CAS Number | 1226776-92-6 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
Representative Experimental Protocol: Synthesis of a Substituted Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate Derivative
Reaction Scheme:
Caption: General workflow for the sonochemical synthesis of a substituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.
Procedure:
A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivative.
Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):
| Technique | Data |
| Yield | 92% |
| Melting Point | 220-221 °C |
| IR (KBr, cm⁻¹) | 3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (2 C=O) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.48 (s, 2H, NH₂), 7.52-7.62 (m, 5H, Ar-H), 7.18 (s, 1H, pyridine H-4), 4.35 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.28 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2, 129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1, 62.0, 61.2, 14.2, 13.9 |
| HRMS (EI) | m/z calculated for C₂₀H₁₈N₄O₄: 378.1322; found: 378.1323 |
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. While specific quantitative data for Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is limited in publicly available literature, extensive research on its derivatives highlights significant potential in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Protein Kinase Inhibition
Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs, as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.
Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors.
By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth, proliferation, and survival.[1] Kinases that have been identified as targets include EGFR, B-Raf, MEK, and PI3Kδ.[1][4]
Antitubercular Activity
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Some compounds have shown low micromolar to nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant strains of M. tuberculosis.[6]
In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives:
| Compound | H37Rv MIC (μM) | MDR-TB Strain 1 MIC (μM) | MDR-TB Strain 2 MIC (μM) |
| Derivative A | 0.05 | 0.1 | 0.08 |
| Derivative B | 0.03 | 0.06 | 0.05 |
| Isoniazid (control) | 0.2 | > 10 | > 10 |
Note: The data presented is for representative derivatives and not for Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate itself.
The development of novel anti-TB agents is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to combat this global health threat.
Conclusion
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a member of a versatile class of heterocyclic compounds with significant, demonstrated potential in drug discovery. The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further investigation into the synthesis and biological evaluation of variously substituted derivatives, including the title compound, is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising chemical space.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
